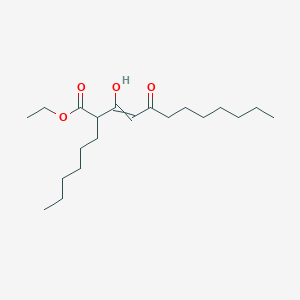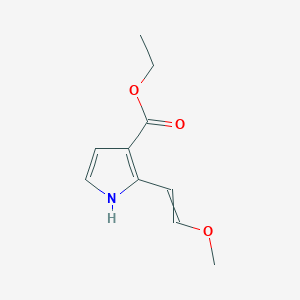![molecular formula C30H26N2O B15170682 2-[4-(4-Methoxyphenyl)-2,6-diphenylpyridin-1(4H)-yl]aniline CAS No. 917804-79-6](/img/structure/B15170682.png)
2-[4-(4-Methoxyphenyl)-2,6-diphenylpyridin-1(4H)-yl]aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[4-(4-Methoxyphenyl)-2,6-diphenylpyridin-1(4H)-yl]aniline is a complex organic compound that belongs to the class of pyridine derivatives This compound is characterized by its unique structure, which includes a pyridine ring substituted with methoxyphenyl and diphenyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(4-Methoxyphenyl)-2,6-diphenylpyridin-1(4H)-yl]aniline typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura cross-coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an aryl boronic acid in the presence of a palladium catalyst and a base . The reaction conditions often include the use of solvents such as toluene or dimethylformamide, and the reaction is carried out under an inert atmosphere to prevent oxidation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired purity, yield, and cost-effectiveness. Industrial production often employs automated systems to ensure precise control over reaction conditions, such as temperature, pressure, and reagent concentrations.
化学反応の分析
Types of Reactions
2-[4-(4-Methoxyphenyl)-2,6-diphenylpyridin-1(4H)-yl]aniline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the aromatic rings, where substituents such as halogens can be replaced by nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents and nucleophiles under reflux conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amine derivatives.
科学的研究の応用
2-[4-(4-Methoxyphenyl)-2,6-diphenylpyridin-1(4H)-yl]aniline has several applications in scientific research:
Organic Electronics: It is used as a hole-transporting material in organic light-emitting diodes (OLEDs) and organic photovoltaic cells due to its excellent charge transport properties.
Pharmaceuticals: This compound is investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting neurological disorders.
Materials Science: It is used in the synthesis of advanced materials with unique optical and electronic properties, such as conjugated polymers and molecular semiconductors.
作用機序
The mechanism by which 2-[4-(4-Methoxyphenyl)-2,6-diphenylpyridin-1(4H)-yl]aniline exerts its effects is primarily related to its ability to interact with specific molecular targets. In organic electronics, it functions as a hole-transporting material by facilitating the movement of positive charges through its conjugated structure. In pharmaceuticals, it may interact with specific receptors or enzymes, modulating their activity and leading to therapeutic effects.
類似化合物との比較
Similar Compounds
- 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 2-Methoxy-5-((phenylamino)methyl)phenol
- 4,4′-Dimethoxydiphenylamine
Uniqueness
2-[4-(4-Methoxyphenyl)-2,6-diphenylpyridin-1(4H)-yl]aniline is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct electronic and steric properties. This uniqueness makes it particularly suitable for applications in organic electronics and materials science, where precise control over molecular properties is crucial.
特性
CAS番号 |
917804-79-6 |
|---|---|
分子式 |
C30H26N2O |
分子量 |
430.5 g/mol |
IUPAC名 |
2-[4-(4-methoxyphenyl)-2,6-diphenyl-4H-pyridin-1-yl]aniline |
InChI |
InChI=1S/C30H26N2O/c1-33-26-18-16-22(17-19-26)25-20-29(23-10-4-2-5-11-23)32(28-15-9-8-14-27(28)31)30(21-25)24-12-6-3-7-13-24/h2-21,25H,31H2,1H3 |
InChIキー |
DTLYSFASUFPENH-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)C2C=C(N(C(=C2)C3=CC=CC=C3)C4=CC=CC=C4N)C5=CC=CC=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


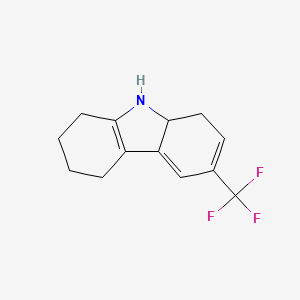
![Pyrene, 1,3,6,8-tetrakis[5-(1,1-dimethylethyl)-2-methoxyphenyl]-](/img/structure/B15170612.png)
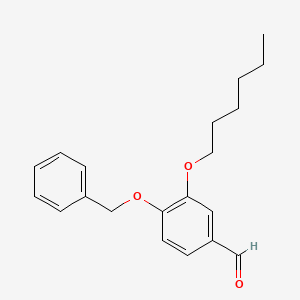
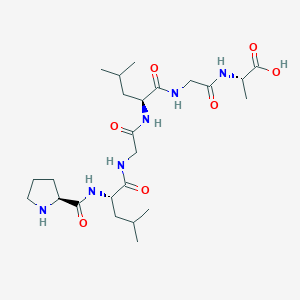
![4-[4-(Methanesulfonyl)phenyl]piperazin-2-one](/img/structure/B15170626.png)
![2-(Naphtho[2,1-b]furan-2-yl)-5-phenyl-1,3,4-oxadiazole](/img/structure/B15170650.png)
![5-[3-(4-Chlorophenyl)-1,2-oxazol-5-yl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B15170657.png)

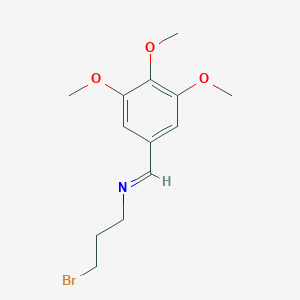
![(4E)-5-Amino-2-methyl-4-[(4-methylphenyl)imino]cyclohexa-2,5-dien-1-one](/img/structure/B15170671.png)
![4-(Anthracen-9-yl)-2,6-bis[3-(bromomethyl)-1H-pyrazol-1-yl]pyridine](/img/structure/B15170677.png)

